molecular formula C6H14N2OS B8492217 (2-Ethoxy-propyl)-thiourea

(2-Ethoxy-propyl)-thiourea

Cat. No. B8492217
M. Wt: 162.26 g/mol
InChI Key: FLGXFCHEWJTCSL-UHFFFAOYSA-N
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Patent
US07943625B2

Procedure details

2-Ethoxy-propylamine (1.50 g, 14.5 mmol) and benzoylisothiocyanate (2.61 g, 16.0 mmol) in chloroform (50 mL) were heated at 75° C. for 1 h. The solvent was removed under reduced pressure and methanol (15 mL) and water (30 mL) were added. Potassium carbonate (2.0 g, 14.5 mmol) was added and the mixture was heated at 75° C. for 2 h. After cooling to room temperature, the mixture was neutralized with 2M sulphuric acid and the solvent was removed under reduced pressure. The crude product was dissolved in methanol and insoluble material was removed by filtration. The solvent was distilled off and the resulting solid was washed with dichloromethane and dissolved in ethanol. Insoluble material was removed by filtration and the solvent was removed under reduced pressure. This gave the title compound as a white solid (1.6 g, 59% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([CH3:7])[CH2:5][NH2:6])[CH3:2].C([N:16]=[C:17]=[S:18])(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[CH2:1]([O:3][CH:4]([CH3:7])[CH2:5][NH:6][C:17]([NH2:16])=[S:18])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(CN)C
Name
Quantity
2.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and methanol (15 mL) and water (30 mL)
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
insoluble material was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
WASH
Type
WASH
Details
the resulting solid was washed with dichloromethane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(=S)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.